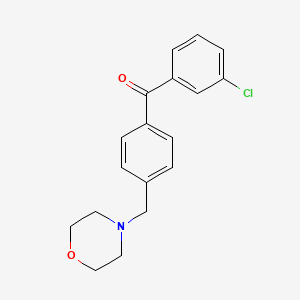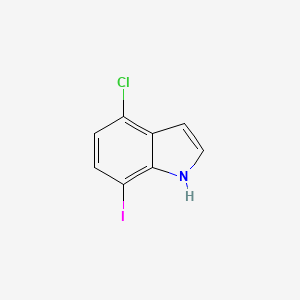
4-Methyl-2-(4-Methylphenyl)pyrimidin-5-carbonsäure
Übersicht
Beschreibung
“4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 861583-66-6 . It has a molecular weight of 228.25 and its IUPAC name is 4-methyl-2-(4-methylphenyl)-5-pyrimidinecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is C13H12N2O2 . The InChI Code is 1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” are not available, pyrimidines in general can undergo various reactions. For instance, they can be synthesized through oxidative annulation involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis
“4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 228.25 .Wissenschaftliche Forschungsanwendungen
Neuroprotektive und antineuroinflammatorische Wirkstoffe
Pyrimidin und seine Derivate haben nachweislich antivirale, krebshemmende, antioxidative und antimikrobielle Aktivität gezeigt, was uns dazu veranlasst hat, die neuroprotektive und entzündungshemmende Aktivität des Triazol-Pyrimidin-Hybrids an einem humanen Mikroglia- und neuronalen Zellmodell zu untersuchen . Die molekularen Ergebnisse zeigten, dass Triazol-Pyrimidin-Hybridverbindungen vielversprechende neuroprotektive und entzündungshemmende Eigenschaften besitzen .
Antitumoraktivität
Im vergangenen Jahr wurden die neuartigen Thiazolopyrimidin-Derivate gegen humane Krebszelllinien und primäre CLL-Zellen untersucht . Eines der Derivate zeigte eine ausgezeichnete Antitumoraktivität gegen die Zelllinien und führte zum Zelltod durch Apoptose, da es das CDK-Enzym hemmte .
Synthese neuer Verbindungen
Eine Reihe neuer Triazol-Pyrimidin-basierter Verbindungen wurde entworfen, synthetisiert und durch Massenspektren, 1HNMR, 13CNMR und eine Röntgenstrukturanalyse charakterisiert . Dies zeigt das Potenzial von „4-Methyl-2-(4-Methylphenyl)pyrimidin-5-carbonsäure“ bei der Synthese neuer Verbindungen.
Hemmung der Dihydrofolat-Reduktase (DHFR)
Piritrexim, ein Pyrimidinderivat, hemmte die Dihydrofolat-Reduktase (DHFR) und zeigte auch gute Antitumorwirkungen auf das Carcinosarkom bei Ratten . Dies deutet darauf hin, dass „this compound“ möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.
Synthese von Pyrrolidinderivaten
Der fünfgliedrige Pyrrolidinring ist einer der Stickstoffheterocyclen, die von Medizinalchemikern häufig verwendet werden, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . „this compound“ könnte möglicherweise bei der Synthese von Pyrrolidinderivaten eingesetzt werden.
Dreikomponenten-Kupplungsreaktion
Eine Dreikomponenten-Kupplungsreaktion, die substituierte Enamine, Triethylorthoformiat und Ammoniumacetat unter ZnCl2-Katalyse umfasste, ergab zahlreiche 4,5-disubstituierte Pyrimidinanaloga in einem einzigen Schritt . Dies zeigt das Potenzial von „this compound“ in Mehrkomponentenreaktionen.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIUAPBWEACFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649243 | |
| Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861583-66-6 | |
| Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate](/img/structure/B1629613.png)
![1-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1629614.png)
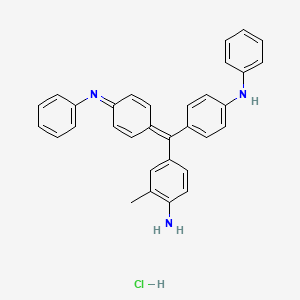
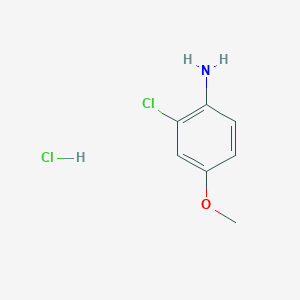
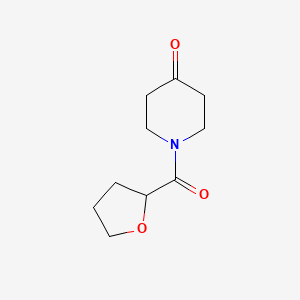
![(E)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine](/img/structure/B1629621.png)
